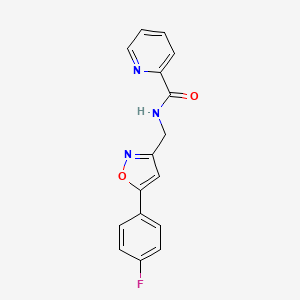

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide

Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a picolinamide backbone conjugated to a 5-(4-fluorophenyl)isoxazole moiety via a methyl linker. The molecule combines a pyridine ring (picolinamide) with an isoxazole ring substituted at the 5-position with a 4-fluorophenyl group. The fluorine atom likely enhances metabolic stability and bioavailability, while the isoxazole ring may contribute to binding interactions with target proteins.

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-12-6-4-11(5-7-12)15-9-13(20-22-15)10-19-16(21)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMOPPGEYCPQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with propargyl bromide in the presence of a base to yield 5-(4-fluorophenyl)isoxazole. The final step involves the reaction of 5-(4-fluorophenyl)isoxazole with picolinic acid chloride in the presence of a base to form this compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with ion channels and neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide, a comparative analysis with structurally or functionally related compounds is provided below:

Structural Analogs with Picolinamide Backbones

- 4-(4-Aminophenoxy)-N-methylpicolinamide (4): This compound shares the picolinamide core but replaces the isoxazole-fluorophenyl moiety with a 4-aminophenoxy group. Its synthesis involves nucleophilic aromatic substitution, similar to methods used for fluorinated analogs .

- 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7): Featuring a nitro group and fluorine on the phenoxy substituent, this compound exhibits higher electrophilicity than the target molecule. The nitro group may confer reactivity in redox environments, contrasting with the metabolically stable 4-fluorophenyl group in this compound .

Fluorinated Heterocycles with Therapeutic Relevance

Sarizotan Hydrochloride :

A pyridine-based fluorinated compound (C22H21FN2O•HCl), sarizotan contains a 4-fluorophenyl group and a benzopyran moiety. While structurally distinct from the target molecule, both compounds utilize fluorine to enhance pharmacokinetic properties. Sarizotan is clinically used for Parkinson’s disease-associated dyskinesia, suggesting that fluorinated aromatic systems in this compound may also target neurological pathways .3-Chloro-N-phenyl-phthalimide :

This phthalimide derivative features a chloro-substituted aromatic system. Unlike the target compound’s isoxazole ring, the phthalimide core is planar and rigid, favoring interactions with enzymes like poly(ADP-ribose) polymerase (PARP). The chlorine atom in this compound may increase toxicity compared to fluorine in the target molecule .

Table 1: Structural and Functional Comparison

*Inferred from structural analogs.

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features an isoxazole ring attached to a picolinamide moiety. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime, followed by cyclization with propargyl bromide. The final product is obtained through the reaction of the isoxazole with picolinic acid chloride in the presence of a base.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.

Antiviral Effects

The compound has also shown promise in antiviral applications. Studies suggest that it may inhibit viral replication through interference with specific viral enzymes or pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

This compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth in animal models. For instance, in a study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

- Ion Channel Interaction : It has been suggested that the compound interacts with ion channels and neurotransmitter receptors, influencing neuronal signaling pathways.

Efficacy in Animal Models

In vivo studies have shown that this compound can effectively reduce tumor size in xenograft models. For example, administration of the compound at varying doses resulted in significant reductions in tumor volume compared to control groups.

Comparative Studies

A comparative analysis of similar compounds indicates that variations in halogen substitutions significantly affect biological activity. For instance, compounds with different halogen groups exhibited varying levels of antimicrobial and anticancer efficacy, highlighting the importance of structural modifications in drug design.

Summary Table of Biological Activities

| Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Significant reduction in growth |

| Antiviral | Interference with viral replication | Viral assays | Reduced viral load |

| Anticancer | Induction of apoptosis | Human cancer cell lines | Dose-dependent cell viability decrease |

Q & A

Basic Synthesis and Optimization

Q1: What are the recommended methodologies for synthesizing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide, and how can reaction conditions be optimized? A: Synthesis typically involves coupling the isoxazole core with the picolinamide moiety via reductive amination or nucleophilic substitution. Optimization should employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trial-and-error approaches by quantifying interactions between parameters . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing experimental iterations .

Advanced Structural Characterization

Q2: How can researchers resolve ambiguities in structural characterization, particularly for stereochemical or regioisomeric uncertainties? A: Combine NMR spectroscopy (e.g., 2D NOESY for spatial proximity analysis) with high-resolution mass spectrometry (HRMS) for molecular confirmation. For crystalline samples, X-ray diffraction (XRD) provides definitive structural resolution. To address dynamic behaviors (e.g., tautomerism), variable-temperature NMR or computational molecular dynamics simulations are advised .

Mechanistic Studies

Q3: What experimental and computational strategies are effective for elucidating the compound’s mechanism of action in biological systems? A:

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinities with target proteins.

- In silico docking : Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes, validated by mutagenesis studies.

- Metabolite profiling : LC-MS/MS tracks metabolic stability and identifies reactive intermediates .

Data Contradictions

Q4: How should researchers address contradictory data in biological activity or physicochemical property studies? A:

- Reproducibility checks : Standardize protocols (e.g., solvent purity, cell line authentication) and use internal controls.

- Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., pH, temperature drift).

- Collaborative validation : Cross-laboratory studies mitigate instrument-specific biases .

Advanced Experimental Design

Q5: What factorial design approaches are optimal for studying the compound’s reactivity or degradation pathways? A: Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., hydrolysis rates under varying pH/temperature). For degradation studies, accelerated stability testing (ICH Q1A guidelines) paired with artificial neural networks (ANNs) can predict shelf-life under diverse conditions .

Computational Optimization

Q6: How can AI-driven simulations enhance the compound’s synthetic or functional optimization? A:

- Reaction prediction : Tools like IBM RXN for Chemistry leverage transformer models to propose synthetic routes.

- Property prediction : Graph neural networks (GNNs) estimate solubility, bioavailability, and toxicity.

- Process simulation : COMSOL Multiphysics integrates AI for real-time optimization of flow chemistry parameters .

Biological Activity Validation

Q7: What orthogonal assays are recommended to validate the compound’s antimicrobial or anticancer potential? A:

- Primary screening : Microdilution assays (MIC/MBC for antimicrobials; IC50 for cytotoxicity).

- Secondary validation : Transcriptomics (RNA-seq) or proteomics (SILAC) to identify pathway perturbations.

- In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy profiling .

Reproducibility Challenges

Q8: How can batch-to-batch variability in synthesis impact reproducibility, and what controls are essential? A:

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates.

- Statistical process control (SPC) : Use control charts to detect deviations in purity/yield .

Structure-Activity Relationship (SAR)

Q9: What strategies are effective for SAR studies targeting the isoxazole-picolinamide scaffold? A:

- Fragment-based design : Replace the 4-fluorophenyl group with bioisosteres (e.g., thiophene, pyridine) to assess steric/electronic effects.

- Free-Wilson analysis : Quantify contributions of substituents to biological activity.

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .

Stability and Degradation

Q10: What advanced methodologies characterize the compound’s photostability and oxidative degradation? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.